molecular formula C10H10F3N B13053294 Cyclopropyl(2,3,4-trifluorophenyl)methanamine

Cyclopropyl(2,3,4-trifluorophenyl)methanamine

Cat. No.: B13053294
M. Wt: 201.19 g/mol
InChI Key: WZIMAMXBNZIPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(2,3,4-trifluorophenyl)methanamine is a cyclopropane-containing aryl methanamine derivative characterized by a trifluorinated phenyl ring. This compound is of significant interest in medicinal chemistry due to its structural rigidity (imparted by the cyclopropane ring) and the electron-withdrawing properties of fluorine atoms, which enhance metabolic stability and binding affinity in drug discovery contexts .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

cyclopropyl-(2,3,4-trifluorophenyl)methanamine

InChI

InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2

InChI Key

WZIMAMXBNZIPPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C(=C(C=C2)F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,3,4-trifluorophenyl)methanamine typically involves the reaction of cyclopropylamine with 2,3,4-trifluorobenzaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,3,4-trifluorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(2,3,4-trifluorophenyl)methanone, while reduction may produce cyclopropyl(2,3,4-trifluorophenyl)methanol .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : Cyclopropyl(2,3,4-trifluorophenyl)methanamine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in developing new compounds with desired properties.

Biology

  • Biological Activity : Research indicates that this compound may exhibit enzyme inhibition and receptor binding activities. For instance, it has been studied for its potential to inhibit histone deacetylase 6 (HDAC6), which plays a role in cancer progression. A study reported an IC50 value of 0.9 nM for HDAC6 inhibition, suggesting its therapeutic potential in cancer treatment.
  • Antibacterial Properties : In experiments involving Citrobacter rodentium, the compound demonstrated significant inhibition of the type III secretion system at concentrations around 50 µM. This suggests potential applications as an antibacterial agent targeting virulence factors.

Medicine

  • Pharmaceutical Intermediate : Ongoing research is exploring the compound's role as a pharmaceutical intermediate or active ingredient. Its interactions with serotonin receptors indicate potential applications in treating mood disorders due to its modulatory effects on neurotransmission.

Industrial Applications

  • Material Development : this compound is used in developing new materials with unique properties. Its incorporation into polymers and coatings can enhance material performance due to the distinct characteristics imparted by the trifluorophenyl group.

Case Studies and Research Findings

Study FocusFindings
HDAC Inhibition StudyPotent inhibition of HDAC6 with an IC50 value of 0.9 nM; potential therapeutic application in cancer treatment.
Type III Secretion SystemSignificant inhibition observed in Citrobacter rodentium at 50 µM; highlights antibacterial potential.
Serotonergic ActivitySimilar compounds show selective binding to serotonin receptors; implications for mood disorder treatments.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,3,4-trifluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, their substituent variations, physicochemical properties, and hazards:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Hazards (GHS Classification) Key Applications/Notes
Cyclopropyl(2,3,4-trifluorophenyl)methanamine 2,3,4-Trifluorophenyl N/A* ~209.16† Not explicitly reported Potential kinase inhibitor scaffold
(3-Cyclopropylphenyl)methanamine 3-Cyclopropylphenyl 852877-59-9 161.23 No known hazards Research use only
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-Chlorophenyl 115816-31-4 181.66 H302, H315, H319, H335 (oral toxicity, skin/eye irritation) Lab chemical synthesis
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride 3,4-Difluorophenyl 1337051-57-6‡ 223.66 Not explicitly reported Available as hydrochloride salt
[1-(4-Trifluoromethylphenyl)cyclopropyl]methylamine 4-Trifluoromethylphenyl 886365-83-9 215.21 Irritant (sensitive compound) Requires 2–8°C storage
(S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine 3-Fluoro-4-methoxyphenyl 1212907-44-2 195.23 Not explicitly reported Chiral analog with potential CNS activity

†Calculated based on molecular formula. ‡CAS for hydrochloride salt.

Structural and Functional Comparisons

Fluorination Patterns
  • Trifluorophenyl vs. Difluorophenyl : The 2,3,4-trifluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 3,4-difluorophenyl analogs (e.g., CAS 1337051-57-6). This enhances metabolic stability and may improve target binding in enzyme inhibition .
  • Chlorophenyl vs. Fluorophenyl : Replacement of fluorine with chlorine (e.g., 3-chlorophenyl in CAS 115816-31-4) introduces greater lipophilicity but increases toxicity risks (e.g., H302 for acute oral toxicity) .
Cyclopropane Modifications
  • Chiral Derivatives : The (S)-enantiomer of cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine (CAS 1212907-44-2) highlights the role of stereochemistry in optimizing pharmacokinetic profiles, particularly for central nervous system targets .
Salt Forms and Stability
  • Hydrochloride salts (e.g., CAS 1337051-57-6) are commonly employed to improve aqueous solubility and crystallinity, critical for formulation in preclinical studies .
  • The trifluoromethylphenyl analog (CAS 886365-83-9) demonstrates sensitivity to storage conditions (2–8°C), suggesting that bulkier substituents may compromise stability compared to trifluorophenyl derivatives .

Research and Development Implications

  • Kinase Inhibitors : Fragment-based design strategies (e.g., ) suggest that this compound could serve as a core scaffold for selective kinase inhibitors, leveraging fluorine’s electronic effects .
  • Salt Optimization : Hydrochloride and dihydrochloride salts (e.g., BD00847262) highlight the importance of salt forms in enhancing bioavailability for in vivo studies .

Biological Activity

Cyclopropyl(2,3,4-trifluorophenyl)methanamine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, focusing on enzyme inhibition, receptor binding, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a trifluorophenyl moiety. The presence of fluorine atoms significantly alters the compound's electronic properties, enhancing its interactions with biological targets. The compound can be represented as follows:

  • Chemical Formula : C10H10F3N
  • Molecular Weight : 201.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may function through:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways critical for disease progression.
  • Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition potential of this compound. For instance:

  • Inhibition of HDACs : The compound has demonstrated inhibitory activity against histone deacetylases (HDACs), which are crucial in cancer biology. In vitro assays revealed IC50 values indicating significant potency against HDAC6 (IC50 = 0.9 nM) .
EnzymeIC50 Value (nM)
HDAC60.9
Other HDACs8–14

Receptor Binding Affinity

The affinity of this compound for various receptors has also been explored. It was found that the compound can effectively bind to androgen receptors, influencing prostate cancer cell proliferation .

Case Studies

  • Prostate Cancer Cell Lines : In a study involving LNCaP prostate cancer cells, this compound exhibited antiandrogenic effects that were correlated with reduced PSA levels (PSA = 0.55) . This suggests potential use in therapeutic strategies targeting androgen receptor signaling.
  • Anti-tumor Activity : Another study indicated that derivatives of this compound showed potent antiproliferative effects against various tumor cell lines with IC50 values ranging from single-digit nanomolar to micromolar levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Fluorine Substitution : The trifluoromethyl group enhances hydrophobic interactions within the binding site of target proteins.
  • Cyclopropyl Group Effects : The unique geometry of the cyclopropyl group contributes to favorable binding conformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.